molecular formula C12H17N B13436366 3,3-Dimethyl-1-phenylcyclobutan-1-amine

3,3-Dimethyl-1-phenylcyclobutan-1-amine

Cat. No.: B13436366
M. Wt: 175.27 g/mol
InChI Key: LXQRASKSNMFLMJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phenylcyclobutan-1-amine is an organic compound with the molecular formula C12H17N It is a cyclobutanamine derivative characterized by a phenyl group attached to the cyclobutane ring and two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-phenylcyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,3-dimethyl-1-phenylcyclobutanone with ammonia or an amine source under reducing conditions. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization and reduction techniques. The choice of reagents and conditions is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-phenylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclobutane ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

3,3-Dimethyl-1-phenylcyclobutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-phenylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylcyclobutanamine: A structurally related compound with a similar cyclobutane ring and phenyl group but lacking the dimethyl substitution.

    3,3-Dimethylcyclobutanamine: Another related compound with dimethyl substitution but without the phenyl group.

Uniqueness

3,3-Dimethyl-1-phenylcyclobutan-1-amine is unique due to the combination of the phenyl group and the dimethyl substitution on the cyclobutane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3,3-dimethyl-1-phenylcyclobutan-1-amine

InChI

InChI=1S/C12H17N/c1-11(2)8-12(13,9-11)10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3

InChI Key

LXQRASKSNMFLMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C2=CC=CC=C2)N)C

Origin of Product

United States

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